![molecular formula C12H18ClN B3060020 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1609400-78-3](/img/structure/B3060020.png)
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1609400-78-3. It has a molecular weight of 211.73 and its IUPAC name is 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been a topic of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with three methyl groups attached . The InChI code for this compound is 1S/C12H17N.ClH/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 211.73 .Scientific Research Applications
- 1MeTIQ HCl exhibits intrinsic antioxidant properties, independent of direct interactions with biological structures . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
- Isoquinoline alkaloids, including 1MeTIQ, have been investigated for their neuroprotective effects. These compounds show promise in mitigating neurodegenerative disorders . Further research explores their potential in conditions like Alzheimer’s disease and Parkinson’s disease.
- 1MeTIQ has been studied in the context of antidepressant effects. It was evaluated in the forced swimming test (FST), a common behavioral model for assessing antidepressant activity . Understanding its mechanisms of action could lead to novel therapeutic approaches.
- Researchers have explored multicomponent reactions (MCRs) for functionalizing 1MeTIQ and related tetrahydroisoquinolines. These reactions allow the synthesis of diverse molecular structures with improved atom economy and selectivity . Notably, isomerization of iminium intermediates has been highlighted in recent studies.
- 1MeTIQ derivatives serve as chiral scaffolds in asymmetric catalysis. Their unique structural features make them valuable building blocks for designing enantioselective reactions . These applications contribute to the development of efficient synthetic methodologies.
- 1MeTIQ HCl is used as a reference standard in pharmaceutical testing. High-quality standards are essential for accurate results in drug development and quality control .
Antioxidant Properties
Neuroprotection and Neurodegenerative Disorders
Antidepressant Activity
Synthetic Applications and Multicomponent Reactions
Chiral Scaffolds in Asymmetric Catalysis
Pharmaceutical Testing and Reference Standards
Future Directions
Mechanism of Action
Target of Action
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinolines family Tetrahydroisoquinolines (thiq) based compounds have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that thiq based compounds may play an essential role in neuroprotection, potentially through mechanisms such as mao inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .
Biochemical Pathways
It is known that thiq based compounds can affect dopamine metabolism , which suggests that they may influence the dopaminergic pathways in the brain.
Result of Action
It is suggested that thiq, a related compound, may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered thiq in high doses .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of specific enantiomers .
properties
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWGTBRGQQDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1609400-78-3 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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